molecular formula C15H20N2O4 B3013956 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide CAS No. 1329366-10-0

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

Cat. No. B3013956
CAS RN: 1329366-10-0
M. Wt: 292.335
InChI Key: LPBRKIPBADRDLV-UHFFFAOYSA-N
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Description

The compound "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" is a chemical entity that can be associated with a variety of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the potential uses and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives involves the addition of a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety at a specific position on the core structure, which significantly enhances antibacterial activity . Similarly, the synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives also involves careful manipulation of the core structure to achieve desired biological activities . These examples suggest that the synthesis of "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" would likely require a targeted approach to introduce the benzo[d][1,3]dioxol-5-yl and 2-methoxyethyl groups onto the pyrrolidine-1-carboxamide core.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" has been characterized using various spectroscopic techniques and X-ray crystallography. For example, a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl group was characterized by FT-IR, NMR, MS, UV-visible spectra, and X-ray diffraction studies . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the behavior of the compound under different conditions.

Chemical Reactions Analysis

The reactivity of compounds containing pyrrolidine and benzamide moieties can be influenced by the presence of substituents on the rings. For instance, the introduction of a fluorine atom can reduce toxicity and convulsion inductive ability . Additionally, the presence of certain substituents can enhance the compound's ability to form supramolecular assemblies through hydrogen bonding and π-π stacking interactions . These insights suggest that "3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide" may also exhibit unique reactivity patterns that could be exploited for various applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. For example, the solvated structure of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was studied to understand its potential as an antineoplastic agent . The crystal structure, molecular conformation, and intermolecular interactions play a significant role in determining the solubility, stability, and reactivity of the compound. Similarly, the compound of interest would require a thorough analysis of its physical and chemical properties to predict its behavior in biological systems or as a material in various applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Anticancer and Anti-inflammatory Potential : Compounds with structural similarities, including benzodioxole and pyrrolidine motifs, have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies often focus on modifying the chemical structure to enhance biological activity and selectivity for specific targets, such as cyclooxygenase enzymes or cancer cell lines (Abu‐Hashem et al., 2020), (Mohan et al., 2021).

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Research on pyridine derivatives, including compounds similar in structure to the one , has demonstrated antimicrobial properties against a range of bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
  • Antioxidant Activity : Derivatives of pyrrolidine-3-carboxylic acid have been synthesized and tested for their antioxidant activity, indicating potential applications in protecting against oxidative stress-related damage (Tumosienė et al., 2019).

Novel Synthesis Approaches

  • Innovative Synthesis Techniques : Studies have also explored new synthetic routes to create pyrrolidine and pyridine derivatives, aiming at potential therapeutic applications. These methodologies could be relevant for the synthesis and functionalization of the compound of interest, offering pathways to explore its scientific applications (Sanad et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s hard to provide accurate information on the safety and hazards of this compound .

Future Directions

The future research directions for a compound depend on its potential applications. Compounds with similar structures have been studied for their potential in creating new materials and in pharmaceutical applications .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-19-7-5-16-15(18)17-6-4-12(9-17)11-2-3-13-14(8-11)21-10-20-13/h2-3,8,12H,4-7,9-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBRKIPBADRDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide

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